Cas no 77261-93-9 (1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-)

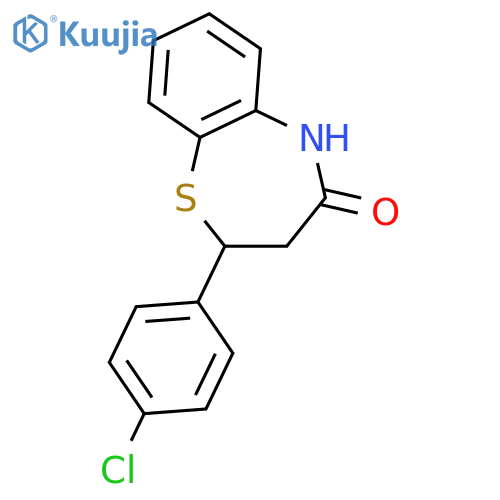

77261-93-9 structure

商品名:1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-

CAS番号:77261-93-9

MF:C15H12ClNOS

メガワット:289.779881477356

MDL:MFCD03102817

CID:536409

PubChem ID:4616217

1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-

- 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

- AKOS005093303

- 77261-93-9

- 4T-0660

- MFCD03102817

- 2-(4-chlorophenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- 2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- DTXSID40404927

-

- MDL: MFCD03102817

- インチ: InChI=1S/C15H12ClNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18)

- InChIKey: MBAGVOSRMBZBQA-UHFFFAOYSA-N

- ほほえんだ: C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl

計算された属性

- せいみつぶんしりょう: 289.03296

- どういたいしつりょう: 289.0328129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- PSA: 29.1

1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 4T-0660-50MG |

2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |

77261-93-9 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| abcr | AB300165-100mg |

2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; . |

77261-93-9 | 100mg |

€283.50 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-25mg |

2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

77261-93-9 | 98% | 25mg |

¥1293.00 | 2024-07-28 | |

| Ambeed | A917002-25mg |

2-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

77261-93-9 | 90% | 25mg |

$128.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-2mg |

2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

77261-93-9 | 98% | 2mg |

¥536.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-10mg |

2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

77261-93-9 | 98% | 10mg |

¥872.00 | 2024-07-28 | |

| abcr | AB300165-100 mg |

2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; . |

77261-93-9 | 100 mg |

€221.50 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-20mg |

2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

77261-93-9 | 98% | 20mg |

¥1092.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-1mg |

2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |

77261-93-9 | 98% | 1mg |

¥473.00 | 2024-07-28 | |

| Key Organics Ltd | 4T-0660-100MG |

2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |

77261-93-9 | >90% | 100mg |

£146.00 | 2025-02-09 |

1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro- 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

77261-93-9 (1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77261-93-9)1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-

清らかである:99%

はかる:100mg

価格 ($):168.0